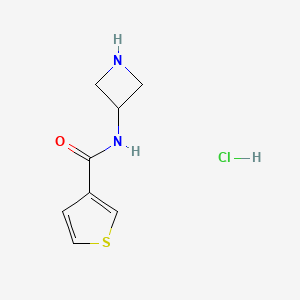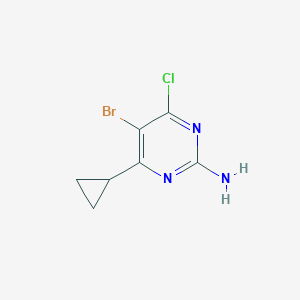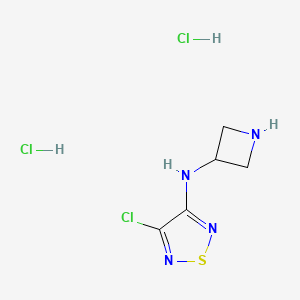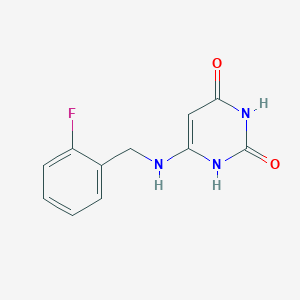
6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifibrotique
Les dérivés de la pyrimidine se sont avérés prometteurs dans le traitement des maladies fibrotiques. Le motif structural de la pyrimidine est connu pour présenter des activités antifibrotiques, qui peuvent être exploitées pour développer de nouvelles thérapies pour des affections telles que la fibrose hépatique . Des composés avec cette structure de base ont été trouvés pour inhiber l'expression du collagène et la teneur en hydroxyproline en culture cellulaire, indiquant un potentiel en tant que médicaments antifibrotiques .
Agents anticancéreux
La partie pyrimidine est également importante dans la conception d'agents anticancéreux. Des dérivés de la pyrimidine ont été synthétisés et évalués pour leur capacité à inhiber la voie de signalisation PI3Kα, qui est souvent associée à la tumorigenèse et au mauvais pronostic chez les patients atteints de cancer . Ces composés peuvent induire l'arrêt du cycle cellulaire et l'apoptose, ce qui en fait des composés de tête potentiels pour la thérapie anticancéreuse .
Propriétés antimicrobiennes
La recherche a indiqué que les dérivés de la pyrimidine peuvent agir comme des agents antimicrobiens. La diversité structurale de la pyrimidine permet la synthèse de composés qui peuvent être efficaces contre une gamme de pathogènes microbiens, ouvrant la voie au développement de nouveaux antibiotiques .
Applications antivirales
Le noyau de la pyrimidine est également utilisé dans le développement de médicaments antiviraux. Ces composés peuvent être conçus pour cibler des étapes spécifiques du cycle de vie viral, offrant une approche stratégique pour lutter contre les infections virales .
Inhibition enzymatique
Les dérivés de la pyrimidine peuvent servir d'inhibiteurs pour diverses enzymes, ce qui est crucial pour le développement de médicaments ciblant des voies métaboliques spécifiques ou des maladies associées à un dysfonctionnement enzymatique .
Effets neuroprotecteurs
Certains dérivés de la pyrimidine ont montré des effets neuroprotecteurs, suggérant leur utilisation dans le traitement des maladies neurodégénératives. En modulant les systèmes de neurotransmetteurs ou en protégeant le tissu neural des dommages, ces composés pourraient contribuer aux thérapies pour des affections telles que la maladie d'Alzheimer .
Recherche cardiovasculaire
En recherche cardiovasculaire, les dérivés de la pyrimidine peuvent être utilisés pour étudier les maladies cardiaques. Ils peuvent offrir des informations sur les mécanismes de la dysfonction cardiaque et aider à la création de médicaments pour traiter diverses affections cardiaques .
Chimie agricole
Enfin, dans le domaine de la chimie agricole, les dérivés de la pyrimidine peuvent être utilisés pour développer des pesticides ou des régulateurs de croissance. Leurs propriétés chimiques permettent la synthèse de composés qui peuvent protéger les cultures des ravageurs ou des maladies, ou réguler la croissance des plantes .
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .
Mode of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biological pathways .
Result of Action
It is known that pyrimidine derivatives can exhibit diverse types of biological and pharmaceutical activities .
Analyse Biochimique
Biochemical Properties
6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 results in the inhibition of the kinase activity, thereby affecting the progression of the cell cycle . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation . It influences cell signaling pathways such as the PI3K-AKT pathway, which is critical for cell growth and survival. By modulating gene expression and cellular metabolism, this compound exerts its cytotoxic effects on tumor cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest. Furthermore, this compound modulates gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound maintains its inhibitory effects on CDK2 and other cellular targets, leading to sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The distribution pattern of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
6-[(2-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPVPDWSPUANBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)
![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)
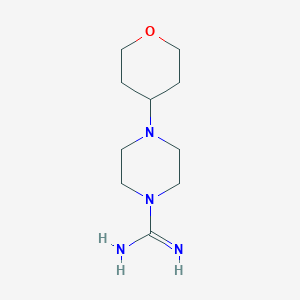

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
